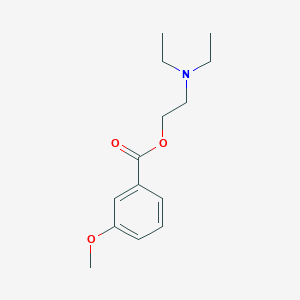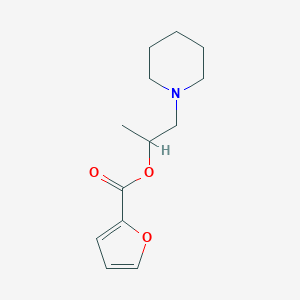![molecular formula C14H20ClNO2 B295130 2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B295130.png)
2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Chlorphenesin Carbamate and is widely used in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate involves the inhibition of various enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. This compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. Inhibition of this enzyme leads to an increase in the level of acetylcholine, which is beneficial for the treatment of Alzheimer's disease. Additionally, this compound has been found to inhibit the activity of tyrosinase, which is an enzyme that is responsible for the production of melanin. Inhibition of this enzyme leads to a decrease in the production of melanin, which is beneficial for the treatment of hyperpigmentation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to possess antioxidant properties, which are beneficial for the prevention of oxidative stress-related diseases. Additionally, this compound has been found to possess anti-inflammatory properties, which are beneficial for the treatment of various inflammatory diseases such as arthritis. This compound has also been found to possess analgesic properties, which are beneficial for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate has various advantages and limitations for lab experiments. This compound is easy to synthesize, stable, and has a long shelf life. Additionally, it is relatively inexpensive and widely available. However, this compound has limited solubility in water, which may limit its use in certain experiments. Additionally, this compound may have different effects on different cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the research on 2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate. One potential direction is the development of new derivatives of this compound with improved properties. Additionally, further research is needed to investigate the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its effects on different cell lines.
Métodos De Síntesis
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with tert-butyl(methyl)amine in the presence of carbonyl diimidazole (CDI). The reaction takes place at room temperature and produces the desired compound in high yield. This method is simple, efficient, and widely used in the synthesis of this compound.
Aplicaciones Científicas De Investigación
2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate has been extensively used in scientific research due to its unique properties. This compound has been found to possess antifungal, antibacterial, and antiviral properties. It has also been used as a preservative in cosmetic products due to its ability to inhibit the growth of microorganisms. Additionally, this compound has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H20ClNO2 |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
2-[tert-butyl(methyl)amino]ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)16(4)9-10-18-13(17)11-5-7-12(15)8-6-11/h5-8H,9-10H2,1-4H3 |
Clave InChI |
ZHEVHDDHFKTXEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)(C)N(C)CCOC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)











